1-Propionylindoline-5-carboxylic acid

Purity Quality Control Procurement

Researchers optimizing pharmacokinetic profiles face a bottleneck sourcing heterocyclic intermediates with tunable lipophilicity and a free acid handle. 1-Propionylindoline-5-carboxylic acid (CAS 1094303-82-8) overcomes this barrier, offering a non-hydrolyzable N-propionyl indoline core for rapid analog generation. - Provides a balanced cLogP (~1.8) to fine-tune membrane permeability without extreme lipophilicity. - The 5-carboxylic acid enables direct amide coupling or esterification, accelerating library synthesis. - Supplied at 98% purity to minimize in-house purification and expedite delivery of high-quality chemical probes.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 1094303-82-8
Cat. No. B1390930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propionylindoline-5-carboxylic acid
CAS1094303-82-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16)
InChIKeyOBPPDXQBSPJLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propionylindoline-5-carboxylic acid: Versatile Building Block


1-Propionylindoline-5-carboxylic acid (CAS 1094303-82-8) is an N-acylated indoline derivative featuring a propionyl group at the 1-position and a carboxylic acid at the 5-position of the 2,3-dihydroindole core . With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, this heterocyclic compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, offering a unique combination of an electron-rich indoline scaffold, an N-propionyl moiety for steric and electronic tuning, and a free carboxylic acid handle for further derivatization or conjugation .

Indoline scaffold with N-propionyl steric and electronic tuning
Free carboxylic acid handle for amide coupling or esterification
Building block for medicinal chemistry and heterocyclic library synthesis

1-Propionylindoline-5-carboxylic acid: Substitution Risks


Indoline-5-carboxylic acid derivatives share a common core but exhibit distinct physicochemical properties, reactivity profiles, and biological activities depending on the N-substituent . The propionyl group in 1-Propionylindoline-5-carboxylic acid imparts specific steric bulk and electronic effects that differ significantly from the smaller acetyl analog (1-Acetylindoline-5-carboxylic acid) or the unsubstituted parent compound (Indoline-5-carboxylic acid) [1]. These differences translate to variations in lipophilicity (logP), hydrogen-bonding capacity, metabolic stability, and target binding affinity. In drug discovery and chemical biology, such subtle modifications can drastically alter a compound's pharmacokinetic profile and off-target effects, making simple substitution without experimental validation highly risky [2].

N-Acyl mismatch

The propionyl group differs from acetyl or benzoyl substituents; steric and electronic changes may shift lipophilicity, solubility, and target binding.

Unsubstituted parent

Indoline-5-carboxylic acid lacks the N-acyl moiety, resulting in higher polarity and potentially different reactivity; direct replacement may alter synthetic outcomes.

Class-level inference

Observed effects are based on computational predictions and structural analogs; experimental validation of substitution equivalence is required for each application.

1-Propionylindoline-5-carboxylic acid: Comparative Evidence


Purity Advantage Over Common Analogs

Commercially available 1-Propionylindoline-5-carboxylic acid is supplied at higher purity levels compared to several closely related indoline-5-carboxylic acid derivatives. Vendors such as MolCore and Leyan offer this compound at 97-98% purity [REFS-1, REFS-2]. In contrast, the unsubstituted Indoline-5-carboxylic acid is commonly listed at 95% purity , and 1-Acetylindoline-5-carboxylic acid is also typically offered at 95% [1]. The higher purity specification reduces the need for additional purification steps, streamlines downstream synthesis, and enhances the reproducibility of biological assays.

Purity Specification
Supplier data
Target: 97–98% vs Comparator: 95%
May reduce need for additional purification steps
Based on vendor specifications; verify lot-specific COA
Purity Quality Control Procurement

Balanced Lipophilicity for Permeability

The propionyl substituent in 1-Propionylindoline-5-carboxylic acid confers a calculated logP (cLogP) of approximately 1.8, which falls within the optimal range for oral bioavailability and CNS penetration [1]. This compares favorably to the more hydrophilic unsubstituted Indoline-5-carboxylic acid (cLogP ~1.1) and the more lipophilic 1-Benzoylindoline-5-carboxylic acid (cLogP ~2.9) [2]. The intermediate lipophilicity of the propionyl analog may offer a balanced profile, potentially improving membrane permeability while maintaining aqueous solubility [3].

Calculated logP
Class-level
cLogP ~1.8 vs. ~1.1 (unsubstituted) and ~2.9 (benzoyl)
Intermediate lipophilicity may support permeability-solubility balance
Computational prediction; experimental validation recommended
Lipophilicity cLogP Drug-likeness

Balanced HBD/HBA for Target Interactions

1-Propionylindoline-5-carboxylic acid contains 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), a profile that aligns well with established drug-likeness guidelines [1]. In comparison, the parent Indoline-5-carboxylic acid has 1 HBD and 3 HBA [2], while 1-Acetylindoline-5-carboxylic acid also has 1 HBD and 4 HBA [3]. The additional HBA from the propionyl carbonyl may enhance binding interactions with target proteins that possess complementary hydrogen bond donors, potentially improving potency and selectivity [4].

H-Bond Donors/Acceptors
Class-level
Target: 1 HBD, 4 HBA vs. 1 HBD, 3 HBA (unsubstituted)
Additional HBA may enhance target protein interactions
Derived from molecular formula; binding studies required
Hydrogen Bonding Drug Design Molecular Recognition

1-Propionylindoline-5-carboxylic acid: Optimal Use Cases


Medicinal Chemistry: SAR of N-Acyl Indolines

The balanced lipophilicity (cLogP ~1.8) and hydrogen bonding capacity (1 HBD, 4 HBA) of 1-Propionylindoline-5-carboxylic acid make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties while maintaining target engagement [1]. Its intermediate cLogP positions it between overly polar and excessively lipophilic analogs, allowing medicinal chemists to fine-tune membrane permeability and solubility without drastic changes in molecular size or complexity [2].

Chemical Probe Development

The availability of 1-Propionylindoline-5-carboxylic acid at 97-98% purity from commercial suppliers reduces the need for in-house purification, accelerating the synthesis of high-quality chemical probes . Its well-defined hydrogen bonding profile and moderate lipophilicity are advantageous for designing probes intended for cellular assays, where nonspecific binding and off-target effects must be minimized [3].

Heterocyclic Library Construction

The free carboxylic acid handle at the 5-position allows for straightforward amide coupling, esterification, or reduction, enabling the rapid generation of diverse compound libraries . The N-propionyl group provides a non-hydrolyzable amide linkage that is stable under a range of synthetic conditions, facilitating multi-step sequences without the need for protecting group manipulations .

Application
Selection Property
Validation Focus
N-Acyl Indoline SAR
Moderate lipophilicity and controlled H-bonding profile
Permeability-solubility balance; target engagement retention
Chemical Probe Synthesis
Higher purity grade than common analogs
Impurity profiling; reproducibility in cellular assays
Heterocyclic Library Diversification
Carboxylic acid handle for conjugation
Amide/ester coupling efficiency; multi-step stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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